N1-(3,4-dimethoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-27-18-4-3-16(13-19(18)28-2)23-21(26)20(25)22-14-15-5-9-24(10-6-15)17-7-11-29-12-8-17/h3-4,13,15,17H,5-12,14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRBHWOQTLJTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, N1-(3,4-dimethoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is compared to N1-(3-fluoro-4-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide , a structurally related oxalamide derivative (PubChem CID: 129716782) .
Table 1: Key Structural and Hypothesized Pharmacological Differences
| Feature | This compound | N1-(3-fluoro-4-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide |
|---|---|---|
| Aromatic substituent | 3,4-dimethoxyphenyl (electron-donating) | 3-fluoro-4-methylphenyl (electron-withdrawing fluorine, lipophilic methyl) |
| Heteroatom in the fused ring | Sulfur (thiopyran) | Oxygen (pyran) |
| Predicted logP | Higher (due to sulfur’s lipophilicity) | Lower |
| Metabolic stability | Potentially reduced (sulfur prone to oxidation) | Higher (oxygen less reactive) |
| Receptor binding affinity | May favor targets sensitive to bulkier substituents | Fluorine may enhance affinity for halogen-binding pockets |
Mechanistic and Pharmacological Insights
Aromatic Substituent Effects
- The 3,4-dimethoxyphenyl group in the primary compound introduces steric bulk and polarity, which could improve aqueous solubility but may reduce passive diffusion across lipid membranes.
Heterocyclic Ring Modifications
- The tetrahydro-2H-thiopyran ring’s sulfur atom increases lipophilicity compared to the oxygen-containing pyran analog. However, sulfur’s susceptibility to cytochrome P450-mediated oxidation could shorten the compound’s half-life. This trade-off highlights the importance of balancing bioavailability and metabolic stability in drug design.
Oxalamide Bridge Flexibility
- Both compounds retain the oxalamide core, which facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). Substitutions on the piperidine ring (e.g., thiopyran vs. pyran) may influence conformational flexibility and target engagement.
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